molecular formula C12H16BrN B1446265 N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine CAS No. 1854520-18-5

N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine

Cat. No. B1446265
M. Wt: 254.17 g/mol
InChI Key: KLQNFLBXRPGFGE-UHFFFAOYSA-N
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Description

N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-2-methyl-4-phenylcyclobutanamine, is an organic compound with a variety of applications in scientific research. It is a cyclic amine, which is a nitrogen-containing compound with a cyclic structure. It is considered to be a “building block” for the synthesis of more complex molecules and has been used in a number of research studies.

Scientific Research Applications

Carbon-Carbon Bond Formation

A study by Matsuda, Shigeno, and Murakami (2008) explored the palladium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, leading to 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation. This process demonstrates the utility of related cyclobutanone compounds in constructing complex molecular architectures, which could be relevant for derivatives of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine (Matsuda, Shigeno, & Murakami, 2008).

Novel Synthetic Pathways

Gan and Ma (2009) reported on the synthesis of 1,5-benzothiazepine dipeptide mimetics through a CuI-catalyzed coupling process, starting from 4-methylphenyl bromide and amino acids, leading to N-aryl amino acids. This approach, involving iodination and condensation followed by cyclization, could offer new synthetic routes for bromophenyl cyclobutanamine derivatives (Gan & Ma, 2009).

Anticancer and Biological Activity

Research by Guo et al. (2018) on a novel bromophenol derivative, BOS-102, highlighted its potent anticancer activities on human lung cancer cell lines, involving mechanisms like cell cycle arrest and apoptosis induction via ROS-mediated pathways. This suggests that structurally related compounds, such as N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine, could have potential applications in developing new anticancer agents (Guo et al., 2018).

Mechanistic Insights into Chemical Reactions

The work by Toda and Takehira (1972) on the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide offers valuable mechanistic insights. Such studies can help understand the reactivity and potential transformations of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine under various conditions (Toda & Takehira, 1972).

properties

IUPAC Name

N-[(4-bromo-2-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQNFLBXRPGFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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